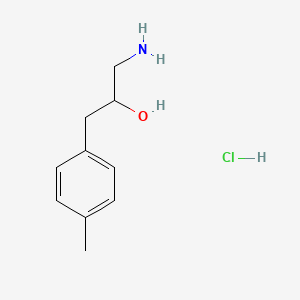
1-Amino-3-(4-methylphenyl)propan-2-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(4-methylphenyl)propan-2-ol hydrochloride is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group and a hydroxyl group attached to a propyl chain, which is further substituted with a methylphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Amino-3-(4-methylphenyl)propan-2-ol hydrochloride can be synthesized through several methods. One common method involves the reaction of 4-methylbenzaldehyde with nitromethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-amino-3-(4-methylphenyl)propan-2-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-(4-methylphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group in the intermediate 4-methyl-β-nitrostyrene can be reduced to an amino group using reducing agents like LiAlH4.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as halides, alkoxides, and amines.
Major Products Formed
Oxidation: Formation of 1-(4-methylphenyl)propan-2-one.
Reduction: Formation of 1-amino-3-(4-methylphenyl)propan-2-ol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Amino-3-(4-methylphenyl)propan-2-ol hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of pharmaceutical agents, particularly those targeting neurological and cardiovascular conditions.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
Mecanismo De Acción
The mechanism of action of 1-amino-3-(4-methylphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-2-(4-methoxyphenyl)propan-2-ol hydrochloride
- 2-Amino-3-(3-methylphenyl)propan-1-ol hydrochloride
- 1-Aminopropan-2-ol
Uniqueness
1-Amino-3-(4-methylphenyl)propan-2-ol hydrochloride is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16ClNO |
|---|---|
Peso molecular |
201.69 g/mol |
Nombre IUPAC |
1-amino-3-(4-methylphenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11;/h2-5,10,12H,6-7,11H2,1H3;1H |
Clave InChI |
HCBJNGZZVYMOEK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CC(CN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium [1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]methanesulfinate](/img/structure/B13471309.png)
![5-bromo-3-methyl-1H-thieno[2,3-c]pyrazole](/img/structure/B13471317.png)
![4-[Bis(2-chloroethyl)amino]phenolhydrochloride](/img/structure/B13471320.png)
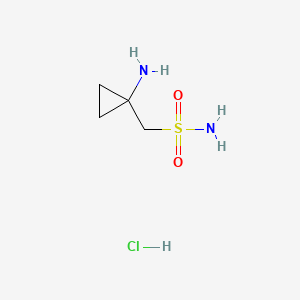
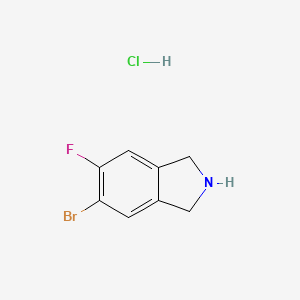
![2-amino-1-{1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl}ethan-1-one dihydrochloride](/img/structure/B13471337.png)

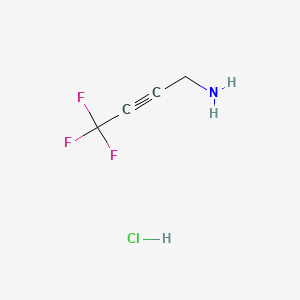
![3-Amino-6-methylfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471354.png)


![3-Aminofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13471379.png)
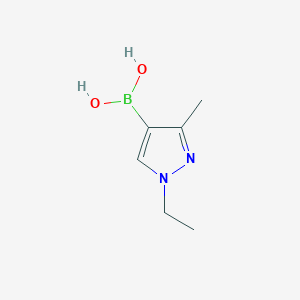
![tert-butyl N-{[(3R)-1-(chlorosulfonyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13471387.png)
